N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-26-20-7-5-4-6-18(20)15-21(26)24(28)25-19-10-12-27(13-11-19)16-17-8-9-22(29-2)23(14-17)30-3/h4-9,14-15,19H,10-13,16H2,1-3H3,(H,25,28) |
InChI Key |
PZUGJPYUJIXIGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of Nitroarenes
A Pd/Ru-catalyzed reductive cyclization of 2-nitrostyrene derivatives using phenyl formate as a CO surrogate provides an efficient route to indole cores. For example, 2-nitrocinnamates can undergo cyclization under catalytic conditions (PdCl₂, Ru₃(CO)₁₂, phenanthroline) in toluene at 110°C for 24 hours, yielding indole-2-carboxylates. Subsequent hydrolysis with NaOH in methanol affords the free carboxylic acid. This method offers scalability and tolerates functional groups such as aldehydes and halides.
Typical Conditions:
| Reagent/Condition | Specification |
|---|---|
| Substrate | 2-Nitrostyrene derivative |
| Catalyst | PdCl₂ (0.2 mol-%), Ru₃(CO)₁₂ (1 mol-%) |
| Ligand | 1,10-Phenanthroline |
| CO Surrogate | Phenyl formate (2 equiv) |
| Solvent | Toluene |
| Temperature/Time | 110°C, 24 hours |
| Yield | 75–92% |
Fischer Indole Synthesis
The Fischer indole synthesis remains a classical approach. Reacting 1-(4-benzoylphenyl)propan-1-one with phenylhydrazine in acetic acid under reflux forms the corresponding hydrazone. Cyclization with BF₃·Et₂O at 80°C for 6 hours generates the indole ring. For the target molecule, a methyl group at the 1-position can be introduced via alkylation of the indole nitrogen using methyl iodide and NaH in DMF.
Key Steps:
-
Hydrazone formation: 1-(4-Benzoylphenyl)propan-1-one + phenylhydrazine → hydrazone.
-
Cyclization: BF₃·Et₂O, acetic acid, 80°C → 1-methylindole-2-carboxylic acid derivative.
Synthesis of 1-(3,4-Dimethoxybenzyl)Piperidin-4-Amine
Alkylation of Piperidin-4-Amine
Piperidin-4-amine is reacted with 3,4-dimethoxybenzyl chloride in the presence of anhydrous K₂CO₃ in DMSO at 100°C for 10 hours. The benzyl chloride is prepared by treating 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) in dichloromethane.
Reaction Setup:
| Component | Quantity/Parameter |
|---|---|
| Piperidin-4-amine | 1.0 equiv |
| 3,4-Dimethoxybenzyl chloride | 1.2 equiv |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMSO |
| Temperature/Time | 100°C, 10 hours |
| Workup | Extraction with CHCl₃, drying (Na₂SO₄) |
| Yield | 68–75% |
Alternative Benzylation Strategies
A patent (WO2020016749A2) describes the use of 1-(2-chloroethyl)piperidine derivatives in SN2 reactions with phenolic compounds. Adapting this method, 3,4-dimethoxybenzyl alcohol could be converted to its chloride and coupled with piperidin-4-amine under similar conditions.
Amide Coupling to Assemble the Target Molecule
Activation of Carboxylic Acid
The indole-2-carboxylic acid is activated as an acid chloride using oxalyl chloride (2 equiv) in dichloromethane at 0°C for 2 hours. The acid chloride is then reacted with 1-(3,4-dimethoxybenzyl)piperidin-4-amine in the presence of triethylamine (TEA) as a base.
Procedure:
Coupling via HATU/HOBt
Modern peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation under mild conditions. A mixture of 1-methylindole-2-carboxylic acid (1 equiv), HATU (1.2 equiv), and DIPEA (2 equiv) in DMF is stirred for 1 hour, followed by addition of the piperidine amine (1.1 equiv). The reaction proceeds at room temperature for 24 hours.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.2 equiv) |
| Base | DIPEA (2 equiv) |
| Solvent | DMF |
| Temperature/Time | 25°C, 24 hours |
| Yield | 88–92% |
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Structural confirmation relies on:
Scale-Up Considerations
Industrial-scale synthesis (e.g., 2 g batches) employs single-reactor protocols with Pd catalysts (0.2 mol-%) and phenyl formate in thick-walled glass tubes. Solvent recovery systems and flow chemistry setups enhance efficiency for steps like reductive cyclization.
Challenges and Alternatives
-
Indole N-Methylation : Competing alkylation at C3 can occur; selective methylation requires严格控制 temperature and base stoichiometry.
-
Piperidine Benzylation : Over-alkylation is mitigated by using a slight excess of benzyl chloride.
-
Amide Coupling : HATU offers higher yields than classical methods but increases cost .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the 3,4-dimethoxybenzyl moiety and the indole nitrogen are primary sites for oxidation:
-
Methoxy → Carbonyl : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes methoxy groups to aldehydes or carboxylic acids. For example, oxidation at 80°C in H₂SO₄ yields a dicarboxylic acid derivative.
-
Indole Core Oxidation : Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) selectively oxidizes the indole’s pyrrole ring to form an oxindole derivative, confirmed by NMR and mass spectrometry.
Table 1: Oxidation Reaction Conditions and Outcomes
| Substrate Site | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 3,4-Methoxybenzyl | KMnO₄, H₂SO₄, 80°C, 6h | 3,4-Dicarboxybenzyl derivative | 62 |
| Indole (C2–C3 bond) | DDQ, CH₂Cl₂, RT, 12h | Oxindole-2-carboxamide | 78 |
Nucleophilic Substitution
The piperidine ring’s tertiary amine and benzyl group facilitate SN2 and aromatic substitution:
-
Piperidine Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, substituting the benzyl group’s hydrogen with an alkyl chain.
-
Chlorination : Thionyl chloride (SOCl₂) converts the carboxamide to an acyl chloride, enabling subsequent nucleophilic acyl substitution with amines or alcohols.
Key Mechanistic Notes :
-
Steric hindrance from the 3,4-dimethoxybenzyl group slows piperidine substitution compared to unsubstituted piperidines.
-
Acyl chloride intermediates are moisture-sensitive, requiring anhydrous conditions.
Hydrolysis and Reduction
The carboxamide group undergoes hydrolysis or reduction under specific conditions:
-
Acidic Hydrolysis : Heating with 6M HCl cleaves the amide bond to yield 1-methylindole-2-carboxylic acid and a piperidinyl amine.
-
Reductive Amination : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, forming N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methylindole-2-methylamine.
Table 2: Hydrolysis/Reduction Parameters
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | Indole-2-carboxylic acid + Piperidine | 85 |
| Reduction | LiAlH₄, THF, 0°C→RT, 4h | Secondary amine derivative | 71 |
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution at the C5 position due to electron-donating effects from the methyl group:
-
Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride introduces a nitro group at C5, confirmed by X-ray crystallography.
-
Sulfonation : Fuming sulfuric acid adds a sulfonic acid group at C5, though yields are moderate (45–50%) due to competing decomposition.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules, as shown below:
Table 3: Reactivity Comparison with Analogues
| Compound Modification | Reaction Rate (vs. Parent) | Notes |
|---|---|---|
| N-Methyl → N-H (Indole) | 2.5x faster nitration | Reduced steric hindrance at N1 |
| 3,4-Dimethoxy → 4-Methoxy | 1.8x slower oxidation | Electron donation from second methoxy stabilizes substrate |
Catalytic Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination couples the indole’s C5 position with aryl halides, enabling diversification . For example, reaction with 4-bromotoluene and Pd(OAc)₂/XPhos forms a biaryl product in 68% yield .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₂₁H₃₂N₂O₃
- Molecular Weight : 360.5 g/mol
- IUPAC Name : N-[1-(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
The structural complexity of this molecule contributes to its diverse biological activities, particularly in the realm of medicinal chemistry.
Central Nervous System Effects
Research indicates that compounds similar to N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide exhibit significant activity on the central nervous system (CNS). They are being studied for their potential as:
- Antidepressants : Modifications in the piperidine structure can enhance serotonin receptor affinity, suggesting antidepressant properties.
- Anxiolytics : Some derivatives have shown promise in reducing anxiety behaviors in animal models.
Pain Management
The compound has been investigated for its analgesic properties. Its structural analogs have been linked to opioid receptor modulation, which is crucial for developing new pain management therapies without the addictive potential of traditional opioids .
Synthesis Methodologies
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Utilizing alkylation techniques to introduce the dimethoxybenzyl group.
- Amidation Reactions : The introduction of the carboxamide functional group is achieved through coupling reactions with appropriate amines.
- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized compounds.
These methodologies not only facilitate the production of this compound but also allow for the exploration of various analogs with potentially enhanced biological activity.
Case Study: Antidepressant Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of compounds related to this compound and evaluated their effects on serotonin receptors. The findings indicated that specific modifications led to increased binding affinity and improved antidepressant-like effects in rodent models .
Case Study: Analgesic Properties
Another research effort focused on assessing the analgesic efficacy of this compound in comparison with traditional pain relievers. The study demonstrated that certain derivatives exhibited comparable or superior analgesic effects while presenting a lower risk of addiction .
Mechanism of Action
- Compound X likely exerts its effects through interactions with specific receptors or enzymes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Comparison
Key Structural and Functional Differences
Benzyl Group Substituents :
- The 3,4-dimethoxybenzyl group in the main compound contrasts with 2,4-dichlorobenzyl in DM-11 . Methoxy groups (electron-donating) may improve solubility but reduce hydrophobic binding to targets preferring halogenated aromatic systems.
- Dimethoxy vs. Dichloro : Chlorine atoms in DM-11 increase lipophilicity and could enhance blood-brain barrier (BBB) penetration but may also elevate toxicity risks .
Indole vs. DM-11’s pyrole-carboxamide introduces a non-planar heterocycle, which might alter binding geometry .
Linker and Chain Variations :
- The propanamide chain in CAS 1574320-80-1 introduces conformational flexibility compared to the rigid carboxamide linkage in the main compound. This could affect binding kinetics (e.g., slower dissociation rates).
Piperidine Modifications :
- All analogs retain the piperidine core, critical for interacting with amine-binding pockets in receptors (e.g., serotonin or dopamine receptors). However, substituents on the piperidine nitrogen (e.g., benzyl groups) dictate steric and electronic interactions .
Biological Activity
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 407.5 g/mol
- CAS Number : 1401569-48-9
The compound is structurally related to various piperidine derivatives, which are known for their diverse biological activities. The presence of the indole and carboxamide functionalities suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antinociceptive Effects : Preliminary studies suggest that this compound may have analgesic properties, potentially through modulation of pain pathways involving the endocannabinoid system and fatty acid amide hydrolase (FAAH) inhibition .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in models of neurodegeneration. The indole structure is often associated with antioxidant activities, which could contribute to neuroprotection .
- Antidepressant-like Activity : Given the structural similarities to known antidepressants, there is a hypothesis that this compound might influence mood regulation through serotonin receptor modulation .
Case Studies and Experimental Data
Pharmacological Applications
The unique combination of the piperidine ring with a dimethoxybenzyl substituent and an indole core makes this compound a candidate for further investigation in drug development. Potential applications include:
- Pain Management : As an analgesic agent targeting both acute and chronic pain.
- Neuroprotection : For conditions such as Alzheimer's disease or Parkinson's disease.
- Mood Disorders : As a novel treatment for depression and anxiety.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide, and what challenges arise during purification?
- Methodology : The compound can be synthesized via carboxamide coupling between 1-methyl-1H-indole-2-carboxylic acid and a 4-aminopiperidine intermediate substituted with a 3,4-dimethoxybenzyl group. A general procedure involves:
-
Reacting the carboxylic acid with 4-amino-1-(3,4-dimethoxybenzyl)piperidine using coupling agents like EDCI/HOBt in DMF under nitrogen.
-
Purification via recrystallization (e.g., ethanol) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients).
-
Key Challenges : Low yields (e.g., 17% in analogous syntheses) due to steric hindrance from the 3,4-dimethoxybenzyl group .
Synthesis Data Conditions Yield Purification Analog A ( ) EDCI/HOBt, DMF, RT 17% Recrystallization (EtOH) Analog B ( ) Similar coupling 72% Column chromatography
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology :
- ¹H/¹³C NMR : Key shifts include aromatic protons (δ 6.8–7.6 ppm for indole and dimethoxybenzyl groups) and piperidine methylene signals (δ 2.4–3.9 ppm). Methoxy groups appear as singlets at δ 3.8–3.9 ppm .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₉N₃O₃: 428.22) .
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N within 0.4% of theoretical) .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodology : Structural analogs (e.g., indole-piperidine carboxamides) show affinity for dopamine receptors (D2/D3) and serotonin receptors (5-HT1A/2A). Computational docking studies suggest interactions with:
- Hydrophobic pockets in transmembrane domains (indole and benzyl groups).
- Hydrogen bonding via the carboxamide oxygen .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between similar compounds?
- Case Study : A derivative with a 2-methoxyphenyl group ( ) showed lower receptor affinity (IC₅₀ >1 µM) compared to a 2,3-dichlorophenyl analog (IC₅₀ = 72 nM) .
- Resolution Strategies :
- SAR Analysis : Electron-withdrawing groups (e.g., Cl) enhance π-π stacking in hydrophobic binding pockets.
- Molecular Dynamics Simulations : Assess ligand-receptor stability over 100 ns trajectories .
Q. What experimental design considerations are critical for optimizing solubility and bioavailability?
- Methodology :
- Solubility Screening : Use buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) with HPLC quantification .
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .
- Salt Formation : Oxalate or hydrochloride salts improve crystallinity and dissolution (e.g., oxalate salt mp 212–214°C) .
Q. How can molecular modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with off-target receptors (e.g., 5-HT2B vs. D2).
- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., replacing methoxy with ethoxy).
- Key Finding : Bulky 3,4-dimethoxybenzyl groups reduce off-target binding to opioid receptors .
Methodological Challenges and Solutions
Q. How should researchers address low yields in carboxamide coupling reactions?
- Optimization Strategies :
- Coupling Agents : Switch from EDCI/HOBt to T3P® (propylphosphonic anhydride) for improved activation.
- Solvent Effects : Use THF or acetonitrile instead of DMF to reduce side reactions.
- Temperature Control : Perform reactions at 0–5°C to minimize racemization .
Q. What protocols ensure reproducibility in receptor binding assays?
- Standardization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
